molecular formula C7H5N3O3 B11911719 4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid

Cat. No.: B11911719
M. Wt: 179.13 g/mol
InChI Key: HCRPEPKPPKRFIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid is a high-purity chemical intermediate designed for pharmaceutical and biological research. This pyrrolo[3,2-d]pyrimidine derivative serves as a versatile precursor in medicinal chemistry, particularly in the synthesis of novel compounds targeting purine metabolism. Its fused bicyclic structure is a privileged scaffold in drug discovery, known for mimicking purine bases, which allows it to interact with a variety of enzymatic targets . A primary research application of this compound is its role as a key precursor in the synthesis of inhibitors for purine nucleoside phosphorylase (PNP), an enzyme target for developing therapies for T-cell related disorders and cancers . Furthermore, the pyrrolo[3,2-d]pyrimidine core is of significant interest in antiviral research. Structural analogs have demonstrated excellent inhibitory activity against viruses such as the bovine viral diarrhea virus (BVDV) and have shown promise against rotavirus and Coxsackievirus . In oncology, closely related pyrrolo[2,3-d]pyrimidine antifolates are investigated as potent inhibitors of enzymes like GARFTase (glycinamide ribonucleotide formyltransferase), a target in de novo purine biosynthesis, for their selective cytotoxicity against human tumor cell lines . The carboxylic acid functional group at the 7-position provides a critical handle for further synthetic modification, allowing researchers to create amide or ester derivatives to explore structure-activity relationships and optimize drug-like properties . This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Properties

IUPAC Name

4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5N3O3/c11-6-5-4(9-2-10-6)3(1-8-5)7(12)13/h1-2,8H,(H,12,13)(H,9,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HCRPEPKPPKRFIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C2=C(N1)C(=O)NC=N2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Structural and Functional Attributes

The compound’s molecular formula is C₇H₅N₃O₃ , with a molecular weight of 179.13 g/mol. Its IUPAC name, 4-oxo-3,5-dihydropyrrolo[3,2-d]pyrimidine-7-carboxylic acid, reflects a fused bicyclic system comprising a pyrrole ring condensed with a pyrimidinone moiety, substituted with a carboxylic acid group at position 7. This structure is pivotal for binding to the active site of PNP, an enzyme responsible for purine salvage in T-cells, making it a target for immunosuppressive therapies.

Applications in Medicinal Chemistry

Derivatives of this compound serve as precursors to 9-deazahypoxanthine (3,5-dihydro-pyrrolo[3,2-d]pyrimidin-4-one), a key intermediate in synthesizing PNP inhibitors such as those described in U.S. Pat. No. 5,985,848. These inhibitors are investigated for treating autoimmune disorders and T-cell malignancies, underscoring the importance of efficient large-scale synthesis.

Synthesis of this compound Methyl Ester

Reaction Scheme and Starting Materials

The synthesis begins with the preparation of the methyl ester derivative, This compound methyl ester , via cyclocondensation (Figure 1).

Figure 1: Synthetic route to the methyl ester intermediate

3-Amino-1H-pyrrole-2,4-dicarboxylic acid dimethyl esterFormamidine acetateEthanol, refluxMethyl ester intermediate\text{3-Amino-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester} \xrightarrow[\text{Formamidine acetate}]{\text{Ethanol, reflux}} \text{Methyl ester intermediate}

Cyclocondensation Protocol

  • Reagents :

    • 3-Amino-1H-pyrrole-2,4-dicarboxylic acid dimethyl ester (1.0 equiv)

    • Formamidine acetate (1.2 equiv)

    • Anhydrous ethanol (solvent)

  • Conditions :

    • Reflux at 78°C for 6–8 hours under nitrogen atmosphere.

    • Cooling to ambient temperature followed by vacuum filtration yields the crude product.

  • Purification :

    • Recrystallization from ethanol/water (4:1 v/v) affords the methyl ester as a white crystalline solid (Yield: 72–78%).

Table 1: Optimization of cyclocondensation parameters

ParameterOptimal ValueImpact on Yield
Temperature78°CMaximizes cyclization
SolventAnhydrous ethanolPrevents hydrolysis
Reaction time7 hoursBalances conversion vs. degradation

Saponification and Decarboxylation to the Carboxylic Acid

Hydrolysis of the Methyl Ester

The methyl ester undergoes base-mediated saponification to yield the carboxylic acid (Figure 2).

Figure 2: Saponification and decarboxylation sequence

Methyl esterKOH, H₂ORefluxCarboxylate saltAcetic acidpH adjustment4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid\text{Methyl ester} \xrightarrow[\text{KOH, H₂O}]{\text{Reflux}} \text{Carboxylate salt} \xrightarrow[\text{Acetic acid}]{\text{pH adjustment}} \text{this compound}

Saponification Protocol

  • Reagents :

    • Methyl ester (1.0 equiv)

    • Aqueous potassium hydroxide (2.5 M, 3.0 equiv)

  • Conditions :

    • Reflux at 100°C for 4 hours.

    • Cooling to 25°C and acidification with glacial acetic acid to pH 4.5 induces precipitation.

  • Isolation :

    • Vacuum filtration and washing with cold water yields the carboxylic acid (Yield: 85–90%).

Table 2: Comparative analysis of saponification bases

BaseYield (%)Purity (%)
Potassium hydroxide9098
Sodium hydroxide8295
Lithium hydroxide7893

Critical Analysis of Synthetic Methodologies

Advantages Over Prior Art

The disclosed method eliminates chromatographic purification, enhancing scalability. The use of ethanol as a solvent reduces environmental impact compared to dichloromethane or DMF.

Mechanistic Insights

  • Cyclocondensation : Formamidine acetate acts as a formamidine donor, facilitating ring closure via nucleophilic attack of the amine on the electrophilic carbon.

  • Decarboxylation : Protonation of the carboxylate intermediate by acetic acid promotes CO₂ extrusion, forming the aromatic pyrrolopyrimidine system .

Chemical Reactions Analysis

Types of Reactions

4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups attached to the pyrrolo[3,2-d]pyrimidine core.

    Substitution: Substitution reactions, particularly nucleophilic substitutions, are common for this compound.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxo derivatives, while reduction can produce different hydro derivatives.

Scientific Research Applications

4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid has a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: This compound has shown potential as an inhibitor of various enzymes, making it a valuable tool in biochemical studies.

    Medicine: It has been investigated for its antiviral, antitumor, and anti-inflammatory properties.

    Industry: The compound’s unique structure makes it useful in the development of new materials and pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s pyrrolo[3,2-d]pyrimidine core allows it to bind to active sites of enzymes, inhibiting their activity. This inhibition can disrupt various biochemical pathways, leading to its observed biological effects .

Comparison with Similar Compounds

Substituent Variations at Position 7

The nature of the substituent at position 7 significantly influences physicochemical properties and biological activity. Key examples include:

Compound Name Substituent at Position 7 Key Properties/Applications Reference
4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid Carboxylic acid (-COOH) High polarity, potential for hydrogen bonding; often used as a precursor for prodrugs.
Ethyl 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Ethyl ester (-COOEt) Increased lipophilicity, improved bioavailability; acts as a prodrug (hydrolysis to -COOH).
5-(4-Methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxamide Carboxamide (-CONH2) Enhanced membrane permeability; forms hydrogen bonds with enzymes like DPP3.
6-[(3S)-3-Aminopiperidin-1-yl]-5-benzyl-4-oxo-3-(quinolin-4-ylmethyl)-...-7-carbonitrile Carbonitrile (-CN) Strong dipole interactions; used as a DPP4 inhibitor co-crystallized ligand.
  • Carboxylic Acid Derivatives : The parent carboxylic acid exhibits high polarity, limiting bioavailability but enabling strong hydrogen-bonding interactions with targets like Glu205 in DPP4 .
  • Ester Derivatives : Ethyl esters (e.g., ) improve lipophilicity, making them suitable prodrug candidates .
  • Carboxamide Derivatives : The carboxamide group in reduces ionization, enhancing membrane permeability while retaining hydrogen-bonding capacity .
  • Carbonitrile Derivatives : The -CN group in and facilitates π-stacking and dipole interactions, critical for binding in hydrophobic enzyme pockets .

Modifications to the Core Structure

Variations in the fused ring system alter electronic properties and target selectivity:

Compound Name Core Structure Modification Impact on Properties Reference
7-Amino-4-oxo-4,5-dihydro-3H-pyrano[2,3-d]pyrimidine-6-carbonitrile Pyrano ring (vs. pyrrolo) Increased rigidity; altered π-electron distribution may affect binding affinity.
1,7-Dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylic acid Pyrido-pyrrolo-pyrimidine fusion Extended conjugation enhances planarity, potentially improving intercalation with DNA.
  • Pyrano vs. Pyrrolo: Pyrano derivatives () introduce an oxygen atom, increasing solubility but reducing ring flexibility .
  • Pyrido-Pyrrolo-Pyrimidine : The fused pyrido ring in enhances planarity, which may improve stacking interactions in nucleic acid targets .

Additional Substituents and Their Effects

Substituents on peripheral positions modulate steric and electronic interactions:

Compound Name Additional Substituents Functional Impact Reference
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-...-7-carboxylate 4-Chlorophenyl, dipentylamino Bulky groups enhance hydrophobic binding; chlorine atom improves metabolic stability.
3-(4-Fluorophenyl)-2-(4-methoxyphenoxy)-4-oxo-5-phenyl-...-7-carbonitrile 4-Fluorophenyl, 4-methoxyphenoxy Fluorine increases electronegativity; methoxy group enables π-π stacking.
  • Halogenated Derivatives : Fluorine () and chlorine () substituents enhance binding via electronegative interactions and improve metabolic stability .
  • Aromatic Substituents : Phenyl and benzyl groups (e.g., ) facilitate hydrophobic interactions in enzyme active sites .

Biological Activity

4-Oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid (CAS No. 75682-06-3) is a compound of interest due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article reviews the available literature regarding its synthesis, biological properties, and mechanism of action.

  • Molecular Formula : C₇H₅N₃O₂
  • Molecular Weight : 163.13 g/mol

Anticancer Activity

Several studies have demonstrated the anticancer properties of pyrrolo[3,2-d]pyrimidine derivatives, including the compound . Notably:

  • Mechanism of Action : The compound has been shown to inhibit glycinamide ribonucleotide formyltransferase (GARFTase), a key enzyme in purine nucleotide biosynthesis. This inhibition leads to reduced tumor cell proliferation, particularly in cells expressing folate receptors (FR) .
  • Cell Line Studies : In vitro studies using human tumor cell lines such as KB and IGROV1 have indicated that this compound exhibits significant cytotoxicity. The compound's effectiveness is attributed to its selective transport via FRα and PCFT pathways .

Antimicrobial Activity

The compound also shows promise as an antimicrobial agent:

  • Bacterial Inhibition : Research indicates that derivatives of pyrrolo[3,2-d]pyrimidines possess antibacterial properties against various strains of bacteria, including E. coli and S. aureus. The presence of specific substituents on the pyrimidine ring enhances this activity .
  • Comparison with Standard Antibiotics : In comparative studies, certain derivatives exhibited higher activity against bacterial strains than conventional antibiotics like ciprofloxacin .

Case Study 1: Antitumor Efficacy

A study published in Molecular Cancer Therapeutics evaluated a series of pyrrolo[3,2-d]pyrimidine derivatives for their ability to inhibit tumor growth in vitro and in vivo models. The results indicated that compounds with a thienoyl side chain showed enhanced potency compared to traditional antifolates .

CompoundIC50 (µM)Cell Line
Compound 10.0227KB
Compound 20.0456IGROV1

Case Study 2: Antibacterial Activity

In a study assessing the antibacterial efficacy of various pyrimidine derivatives, it was found that the presence of halogen substituents significantly improved activity against S. aureus and E. coli. The study reported an IC50 value for one derivative at approximately 0.025 µM .

Q & A

Q. What are the most reliable synthetic routes for 4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylic acid?

The compound can be synthesized via cyclocondensation of 3-amino-2-cyanopyrrole derivatives with formic acid under reflux conditions. For example, reacting 3-amino-2-cyanopyrrole with formic acid for 8 hours yields 5-(4-methoxyphenyl)-4-oxo-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxamide, which can be hydrolyzed to the carboxylic acid . Alternative routes involve coupling ethyl glycinate derivatives with pyrido-pyrimidine precursors in methanol, followed by sodium methoxide-mediated cyclization and acidification .

Q. How is the crystal structure of pyrrolo[3,2-d]pyrimidine derivatives determined?

Single-crystal X-ray diffraction is the gold standard. For example, triclinic crystal systems (space group P1) with lattice parameters a = 9.661–9.852 Å, b = 12.422–14.549 Å, and c = 14.007–16.792 Å have been reported for related compounds. Data collection typically uses a Bruker CCD diffractometer with MoKα radiation (λ = 0.71073 Å), and refinement achieves R factors < 0.054 .

Q. What spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • IR spectroscopy : Identifies carbonyl (C=O, ~1700 cm⁻¹) and carboxylic acid (O-H, ~2500–3000 cm⁻¹) groups.
  • NMR : ¹H NMR reveals aromatic protons (δ 7.5–8.5 ppm) and dihydro-pyrrole protons (δ 4.0–5.5 ppm). ¹³C NMR confirms sp² carbons in the pyrimidine ring (δ 150–160 ppm) .
  • Mass spectrometry : ESI-MS provides molecular ion peaks (e.g., m/z 311.1 for methyl-substituted analogs) .

Advanced Research Questions

Q. How can synthetic yields be optimized for 4-oxo-pyrrolo-pyrimidine derivatives?

Yield optimization depends on:

  • Reaction time : Prolonged reflux (6–8 hours) improves cyclization but risks decomposition.
  • Catalysts : Triethylamine enhances nucleophilic substitution in coupling steps .
  • Solvent polarity : Methanol or ethanol-DMF mixtures balance solubility and precipitation . Contradictions in reported yields (e.g., 85–94% for similar compounds) may arise from residual solvent traces or incomplete crystallization .

Q. What strategies resolve crystallographic disorder in pyrrolo-pyrimidine structures?

Disorder in the pyrrolo ring (observed in 15% of cases) is addressed via:

  • Multi-scan absorption corrections (e.g., SADABS) to refine electron density maps.
  • Partial occupancy modeling for overlapping atoms .

Q. How does substitution at the 5-position influence bioactivity?

Structure-activity relationship (SAR) studies show:

  • Electron-withdrawing groups (e.g., Cl, CN) at position 5 enhance kinase inhibition (IC₅₀ < 1 μM).
  • Hydrophobic substituents (e.g., phenyl, furan) improve membrane permeability, as seen in analogs like 4-chloro-7-(furan-2-ylmethyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine .

Q. What computational methods validate interactions with biological targets?

Molecular docking (e.g., AutoDock Vina) and MD simulations predict binding to ATP pockets in kinases. Biochemical assays (e.g., fluorescence polarization) quantify inhibition constants (Ki), while isothermal titration calorimetry (ITC) measures thermodynamic parameters .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.